molecular formula C13H9N3O3 B8340692 6-Methyl-5-nitro-2-(pyridin-2-yl)-1,3-benzoxazole CAS No. 61382-15-8

6-Methyl-5-nitro-2-(pyridin-2-yl)-1,3-benzoxazole

Cat. No. B8340692
CAS RN: 61382-15-8
M. Wt: 255.23 g/mol
InChI Key: IDLCCHJGTJTQSR-UHFFFAOYSA-N
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Patent
US03985755

Procedure details

A suspension of 6-methyl-5-nitro-2-(2-pyridinyl)benzoxazole (10.0 g, 0.044 mole) and platinum oxide (1.0 g) in 150 ml of ethanol is hydrogenated over a period of 2 hours. The catalyst is separated by filtration and the ethanol removed under vacuum yielding 8.7 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:16]([N+:17]([O-])=O)=[CH:15][C:5]2[N:6]=[C:7]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=3)[O:8][C:4]=2[CH:3]=1>C(O)C.[Pt]=O>[NH2:17][C:16]1[C:2]([CH3:1])=[CH:3][C:4]2[O:8][C:7]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=3)=[N:6][C:5]=2[CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC2=C(N=C(O2)C2=NC=CC=C2)C=C1[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is separated by filtration
CUSTOM
Type
CUSTOM
Details
the ethanol removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=CC2=C(N=C(O2)C2=NC=CC=C2)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.